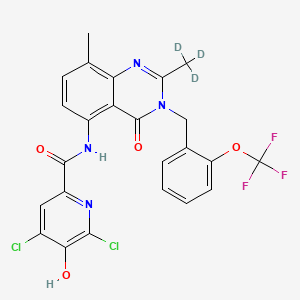

HSD17B13-IN-62-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HSD17B13-IN-62-d3 is a compound known for its inhibitory effects on the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . The compound has shown potential in scientific research, particularly in the study of liver diseases.

Preparation Methods

The synthesis of HSD17B13-IN-62-d3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.

Chemical Reactions Analysis

HSD17B13-IN-62-d3 undergoes various chemical reactions, including oxidation and reduction. The enzyme it inhibits, HSD17B13, is an NAD(P)H-dependent oxidoreductase, which means it participates in reactions that involve the transfer of electrons. Common reagents used in these reactions include NAD(P)H and various substrates like steroids . The major products formed from these reactions are typically oxidized or reduced forms of the substrates.

Scientific Research Applications

HSD17B13-IN-62-d3 is primarily used in scientific research related to liver diseases. It has been shown to inhibit the activity of HSD17B13, which is upregulated in patients with NAFLD and NASH . By inhibiting this enzyme, the compound helps in studying the progression of these diseases and evaluating potential therapeutic interventions. Additionally, it has applications in the study of steroid metabolism and the development of drugs targeting liver diseases .

Mechanism of Action

The mechanism of action of HSD17B13-IN-62-d3 involves its binding to the active site of the HSD17B13 enzyme, inhibiting its activity. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are crucial for maintaining the balance between less potent and more potent forms of estrogens and androgens . By inhibiting this enzyme, this compound disrupts this balance, which can have therapeutic effects in conditions like NAFLD and NASH .

Comparison with Similar Compounds

HSD17B13-IN-62-d3 is unique in its high specificity and potency as an inhibitor of HSD17B13. Similar compounds include other inhibitors of the 17β-Hydroxysteroid dehydrogenase family, such as HSD17B1 and HSD17B2 inhibitors . this compound stands out due to its strong association with liver disease research and its potential therapeutic applications .

Properties

Molecular Formula |

C24H17Cl2F3N4O4 |

|---|---|

Molecular Weight |

556.3 g/mol |

IUPAC Name |

4,6-dichloro-5-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)/i2D3 |

InChI Key |

TUQNXIQURRVRBT-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.